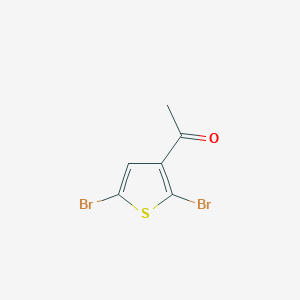

3-Acetyl-2,5-dibromothiophene

Description

BenchChem offers high-quality 3-Acetyl-2,5-dibromothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-2,5-dibromothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dibromothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBKIZAUJGZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511914 | |

| Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80775-39-9 | |

| Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 3-Acetyl-2,5-dibromothiophene

This technical guide details the chemical properties, synthesis, and reactivity profile of 3-Acetyl-2,5-dibromothiophene , a critical heterocyclic building block used in the development of organic semiconductors and pharmaceutical scaffolds.

Executive Summary

3-Acetyl-2,5-dibromothiophene (CAS: 80775-39-9) is a tri-functionalized thiophene derivative characterized by an electron-withdrawing acetyl group at the

For researchers in organic electronics , this molecule serves as a monomer for synthesizing regioregular poly(3-acylthiophene)s—materials with unique dielectric and optical properties due to the planarization induced by the carbonyl group. In medicinal chemistry , it functions as a dense scaffold for rapid diversification via regioselective cross-coupling, allowing the independent installation of two different aryl/alkyl groups and the modification of the ketone moiety.

Chemical Identity & Physical Characterization[2][3][4][5]

| Property | Data |

| IUPAC Name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one |

| CAS Registry Number | 80775-39-9 |

| Molecular Formula | C |

| Molecular Weight | 283.97 g/mol |

| Physical State | Low-melting crystalline solid or viscous oil (dependent on purity) |

| Solubility | High: CHCl |

| Electronic Character | Electron-deficient thiophene core (due to C3-acetyl) |

Note on Physical State: While specific melting point data for this CAS is often proprietary to custom synthesis batches, structural analogs (e.g., 3-acetyl-2,5-dichlorothiophene, mp 37–40 °C) suggest it exists as a solid near room temperature, often melting upon slight heating or impurity presence.

Synthesis & Production Pathways

The synthesis of 3-acetyl-2,5-dibromothiophene requires careful control over regiochemistry to avoid isomeric mixtures (e.g., 2-acetyl-3,5-dibromo isomers).

Method A: Acetylation of 2,5-Dibromothiophene (Preferred)

This route ensures the bromine atoms are already in the correct

-

Reagent: Acetyl chloride / AlCl

(Friedel-Crafts Acylation). -

Mechanism: The 2,5-dibromo substitution directs the incoming acylium ion to the

-position (C3 or C4 are equivalent due to symmetry). -

Advantage: High regiochemical purity; avoids "halogen dance" side reactions common in thiophene lithiation.

Method B: Bromination of 3-Acetylthiophene[1][8]

-

Reagent: N-Bromosuccinimide (NBS) or Br

. -

Challenge: The acetyl group is a meta-director (in benzene terminology), but in thiophene, the

-carbons (C2, C5) are naturally more nucleophilic. The acetyl group at C3 deactivates C2 sterically and electronically, but C2 is still the site of highest electron density relative to C4. Controlling dibromination without over-bromination or ring opening requires precise stoichiometry.

Figure 1: Synthetic pathways contrasting the high-fidelity Friedel-Crafts route (Method A) against the direct bromination route (Method B).

Reactivity Profile & Regiochemistry

The core utility of 3-acetyl-2,5-dibromothiophene lies in the non-equivalence of its two carbon-bromine bonds. This asymmetry allows for sequential, regioselective cross-coupling reactions.

Electronic vs. Steric Landscape

-

C2-Position (Ortho to Acetyl):

-

Electronic: Highly electron-deficient due to the inductive (

) and mesomeric ( -

Steric: Highly hindered. The acetyl group occupies significant volume, shielding the C2-Br bond.

-

-

C5-Position (Meta to Acetyl):

-

Electronic: Less deactivated than C2.

-

Steric: Relatively accessible.[8]

-

Regioselective Cross-Coupling (Suzuki/Stille)

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille), the C5-position reacts first .

Why?

Although oxidative addition is generally faster at more electron-deficient centers (favoring C2), steric factors dominate the formation of the Pd-complex in this system. The bulky phosphine ligands typically used (e.g., PPh

-

Protocol for C5-Selectivity: Use 1.0–1.1 equivalents of boronic acid at moderate temperatures (60–80 °C).

-

Protocol for C2-Functionalization: Requires forcing conditions (higher temp, active ligands like S-Phos) after C5 has been reacted, or the use of specific catalytic systems designed to overcome steric hindrance.

Figure 2: Sequential coupling logic. Steric hindrance at C2 directs the first catalytic cycle to the C5 position.

Polymerization (GRIM / Kumada)

This molecule is a precursor for Poly(3-acetylthiophene) .

-

Method: Grignard Metathesis (GRIM) polymerization.

-

Process: Treatment with 1 equivalent of

-PrMgCl leads to magnesiation. Due to the "ortho-effect" (coordination of Mg to the acetyl oxygen), magnesiation may preferentially occur at C2 , despite the steric bulk. This generates the active monomer species.[8] -

Result: Head-to-Tail (HT) regioregular polymers. The acetyl group forces the polymer backbone into a planar conformation (via S...O interactions), lowering the bandgap compared to alkyl-thiophenes.

Applications

Organic Photovoltaics (OPV)

The acetyl group acts as a strong electron-withdrawing unit, lowering the LUMO level of the resulting thiophene materials.

-

Use Case: Donor-Acceptor (D-A) copolymers where 3-acetylthiophene serves as a weak acceptor unit.

-

Benefit: Improved open-circuit voltage (

) in solar cells compared to P3HT.

Medicinal Chemistry

The molecule serves as a "linchpin" for synthesizing trisubstituted thiophenes found in:

-

p38 MAP Kinase Inhibitors: Thiophene cores are common in anti-inflammatory drug discovery.

-

Antifungals: 2,5-disubstituted-3-acylthiophenes have shown activity against Candida strains.

Safety & Handling

-

Hazards: Like many halogenated thiophenes, this compound is likely a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

-

Lachrymator Potential: Alpha-bromo ketones and related structures can be lachrymatory; handle in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from light to prevent debromination or radical coupling.

References

-

Regioselectivity in Suzuki Coupling of Dibromothiophenes

- Source: Rasheed, T. et al. "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction." Molecules (2015).

- Relevance: Establishes the protocol for C5-selective coupling in 3-substituted-2,5-dibromothiophenes.

-

Synthesis of 3-Acetyl-2,5-dichlorothiophene (Analogous Protocol)

- Source: Al-Refai, M. et al. "Synthesis and Crystal Structure of 3-Acetyl-2,5-dichlorothiophene." Journal of Chemical Crystallography (2016).

- Relevance: Validates the Friedel-Crafts acyl

-

Grignard Metathesis (GRIM)

-

Electronic Effects in Thiophene Reactivity

- Source: BenchChem Application Notes. "A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene."

- Relevance: Explains the deactivating n

Sources

- 1. guidechem.com [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. echemi.com [echemi.com]

- 4. esdmedikal.com [esdmedikal.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-アセチルチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Acetyl-2,5-dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound 3-Acetyl-2,5-dibromothiophene, also known as 1-(2,5-dibromothiophen-3-yl)ethanone. With the CAS Number 1193-70-0, this halogenated thiophene derivative serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Understanding its distinct spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in these applications.

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 3-Acetyl-2,5-dibromothiophene, offering not just the raw data but also a detailed interpretation grounded in established chemical principles. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a practical and insightful resource.

Molecular Structure and Spectroscopic Overview

The structure of 3-Acetyl-2,5-dibromothiophene, presented below, dictates its characteristic spectroscopic features. The thiophene ring, an aromatic heterocycle, possesses a unique electronic environment influenced by the sulfur atom and further perturbed by the presence of two bromine atoms and an acetyl group. These substituents deshield specific protons and carbons, leading to predictable shifts in the NMR spectra. The carbonyl group of the acetyl moiety provides a strong, characteristic absorption in the IR spectrum, while the overall molecular weight and fragmentation pattern are readily determined by mass spectrometry.

Caption: Molecular Structure of 3-Acetyl-2,5-dibromothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Acetyl-2,5-dibromothiophene, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Acetyl-2,5-dibromothiophene is characterized by two key signals: one from the acetyl group's methyl protons and another from the lone proton on the thiophene ring.

Table 1: ¹H NMR Data for 3-Acetyl-2,5-dibromothiophene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -COCH₃ |

| ~7.3 | Singlet | 1H | Thiophene H-4 |

Note: Predicted values based on spectral data of analogous compounds. The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Interpretation and Rationale:

-

Acetyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet around δ 2.5 ppm. This is a typical chemical shift for methyl ketones. The singlet multiplicity arises because there are no adjacent protons to cause spin-spin coupling.

-

Thiophene Proton (H-4): The single proton on the thiophene ring (at position 4) is anticipated to resonate as a singlet in the aromatic region, estimated to be around δ 7.3 ppm. The downfield shift is due to the deshielding effect of the aromatic ring current. The presence of two adjacent bromine atoms and the acetyl group influences the precise chemical shift. The lack of adjacent protons results in a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 3-Acetyl-2,5-dibromothiophene

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O |

| ~140 | Thiophene C-3 |

| ~135 | Thiophene C-4 |

| ~120 | Thiophene C-2 |

| ~115 | Thiophene C-5 |

| ~30 | -COCH₃ |

Note: Predicted values based on spectral data of analogous compounds. The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is the most deshielded carbon and is expected to appear significantly downfield, around δ 190 ppm.

-

Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the acetyl group (C-3) and the protonated carbon (C-4) are expected to be in the δ 135-140 ppm range. The carbons bonded to the bromine atoms (C-2 and C-5) will be shifted upfield compared to unsubstituted thiophene due to the heavy atom effect of bromine, appearing around δ 115-120 ppm.

-

Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to have a chemical shift in the typical aliphatic region, around δ 30 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Acetyl-2,5-dibromothiophene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its good dissolving power for a wide range of organic compounds.

-

Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

-

Use a relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of the protons between scans for accurate integration.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Acetyl-2,5-dibromothiophene is dominated by the strong absorption of the carbonyl group.

Table 3: Key IR Absorption Bands for 3-Acetyl-2,5-dibromothiophene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (aryl ketone) |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1500-1400 | Medium | C=C stretch (thiophene ring) |

| ~1360 | Medium | C-H bend (methyl) |

| ~800-600 | Medium-Strong | C-Br stretch |

Note: Predicted values based on spectral data of analogous compounds.

Interpretation and Rationale:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band for the carbonyl (C=O) stretching vibration of the acetyl group. For an aryl ketone, this typically appears in the range of 1660-1685 cm⁻¹.

-

Aromatic C-H Stretch: A weak absorption above 3000 cm⁻¹ (around 3100 cm⁻¹) is characteristic of the C-H stretching vibration of the proton on the thiophene ring.

-

Thiophene Ring C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically give rise to one or more medium-intensity bands in the 1400-1500 cm⁻¹ region.

-

Methyl C-H Bend: The bending vibration of the C-H bonds in the methyl group of the acetyl substituent is expected to appear around 1360 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibrations will result in absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of liquid or solid 3-Acetyl-2,5-dibromothiophene directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Expected Mass Spectrometry Data for 3-Acetyl-2,5-dibromothiophene

| m/z | Relative Intensity | Assignment |

| 282, 284, 286 | High | [M]⁺ (Molecular Ion) |

| 267, 269, 271 | Medium | [M - CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to be a cluster of peaks at m/z 282, 284, and 286, corresponding to the different isotopic combinations of the two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will follow a predictable pattern (approximately 1:2:1). This isotopic signature is a strong confirmation of the presence of two bromine atoms.

-

[M - CH₃]⁺ Fragment: Loss of a methyl radical from the acetyl group would result in a fragment ion cluster at m/z 267, 269, and 271.

-

[CH₃CO]⁺ Fragment: A common fragmentation pathway for acetyl-containing compounds is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to a prominent peak at m/z 43, corresponding to the acetyl cation.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

The spectroscopic data of 3-Acetyl-2,5-dibromothiophene provides a unique and definitive fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms within the molecule, while the IR spectrum confirms the presence of key functional groups, most notably the aryl ketone. Mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of two bromine atoms through its characteristic isotopic pattern. This comprehensive spectroscopic analysis is an indispensable tool for any researcher or scientist working with this important synthetic intermediate.

References

Strategic Site-Selectivity: A Technical Guide to 3-Acetyl-2,5-dibromothiophene

Executive Summary

3-Acetyl-2,5-dibromothiophene (ADBT) represents a "privileged scaffold" in organic electronics and medicinal chemistry. Its utility stems from a unique dichotomy: it possesses two chemically distinct electrophilic sites (C2 and C5 bromines) and a reactive carbonyl handle (C3 acetyl).

This guide moves beyond generic protocols to address the core challenge of working with ADBT: Regioselectivity . Due to the interplay between the steric bulk of the acetyl group and its electron-withdrawing nature, the C2 and C5 positions exhibit differential reactivity rates. Mastering this selectivity allows for the precise synthesis of asymmetric thiophene derivatives (for push-pull organic photovoltaics) and complex heteroaryl pharmacophores.

Part 1: Molecular Architecture & Reactivity Theory

To predict the behavior of ADBT, one must understand the competition between Steric Hindrance and Electronic Activation .

The Reactivity Landscape

The thiophene ring is electron-rich, but the acetyl group at C3 acts as a strong electron-withdrawing group (EWG). This creates a specific polarization map:

-

C5 Position (The "Open" Site): Located meta to the acetyl group. It is sterically accessible. In standard Palladium-catalyzed cross-couplings (Suzuki, Stille), this site is kinetically favored for the first oxidative addition event due to lower steric impedance.

-

C2 Position (The "Activated" Site): Located ortho to the acetyl group. While the EWG inductively activates this carbon-bromine bond (making it more susceptible to oxidative addition in theory), the steric bulk of the acetyl carbonyl often blocks bulky phosphine ligands.

-

C3 Acetyl Group: A versatile handle for condensation (Claisen-Schmidt), reduction, or oxime formation, usually engaged after cross-coupling to avoid catalyst poisoning.

Visualization of Competitive Pathways

Figure 1: Reactivity divergence. The C5 pathway is generally dominant in cross-coupling unless specific ligand engineering is employed.

Part 2: Regioselective Cross-Coupling Strategies

The most common error in ADBT chemistry is assuming equal reactivity of the bromines. The following protocols ensure site-selective functionalization.

The "Site-Selective" Suzuki-Miyaura Coupling

Objective: Synthesize 5-aryl-2-bromo-3-acetylthiophene (Mono-arylation at C5).

Mechanism: The bulky acetyl group shields the C2-Br bond. By using a catalyst with moderate bulk (e.g.,

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1.0 equiv ADBT : 1.05 equiv Boronic Acid | Limiting the nucleophile prevents bis-coupling. |

| Catalyst | Tetrakis is bulky enough to respect the steric difference between C2 and C5. | |

| Base | Mild bases prevent side reactions with the acetyl group (e.g., enolization). | |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic systems often moderate the reaction rate, enhancing selectivity. |

| Temperature | 70–90 °C | Avoid reflux if possible; lower temps favor the kinetic product (C5). |

Sequential Double Coupling (One-Pot or Stepwise)

To create "Push-Pull" systems (e.g., for OPV materials), different aryl groups are introduced at C2 and C5.

-

Step 1 (C5 Coupling): React ADBT with Electron-Deficient Boronic Acid (Acceptor). Isolate intermediate.

-

Step 2 (C2 Coupling): React the C5-substituted intermediate with Electron-Rich Boronic Acid (Donor).

-

Note: The C2 position often requires more active catalysts (e.g.,

or Buchwald ligands like SPhos) to overcome the steric hindrance of the adjacent acetyl group and the newly installed C5 aryl group.

-

Part 3: Functional Group Interconversion (The Acetyl Handle)

The acetyl group is not just a steric blocker; it is a pharmacophore generator.

Claisen-Schmidt Condensation (Chalcone Synthesis)

Reacting ADBT with aromatic aldehydes yields chalcones, which are potent precursors for pyrazolines and isoxazoles (antifungal targets).

-

Reagent: Aryl aldehyde (1 equiv), NaOH (aq) or KOH.

-

Solvent: Methanol or Ethanol.[1]

-

Key Observation: The reaction is highly sensitive to base concentration. High concentrations can degrade the thiophene ring or cause hydrolysis of the bromines.

-

Protocol Tip: Use ultrasound irradiation to accelerate the condensation at lower temperatures, preserving the C-Br bonds.

Reduction to Hydroxyethyl

Reduction of the ketone to an alcohol creates a chiral center (if asymmetric reduction is used) and alters the electronic properties (EWG

-

Reagent:

(Standard) or CBS Catalyst (Asymmetric). -

Impact: Converting the Acetyl (EWG) to Ethyl-alcohol (EDG) significantly changes the oxidative potential of the ring, making subsequent oxidative polymerizations easier.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Phenyl-2-bromo-3-acetylthiophene

A self-validating workflow for mono-arylation.

Reagents:

-

3-Acetyl-2,5-dibromothiophene (1.0 mmol, 284 mg)

-

Phenylboronic acid (1.1 mmol, 134 mg)

- (0.05 mmol, 58 mg)

- (2M aqueous solution, 2 mL)

-

1,4-Dioxane (10 mL)

Step-by-Step:

-

Degassing: Charge a Schlenk tube with ADBT, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). This is critical to prevent homocoupling. -

Solvation: Add degassed Dioxane and aqueous carbonate base via syringe.

-

Reaction: Heat to 85 °C for 6–8 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent mono-coupled product (Rf ~0.5). If a lower spot appears (bis-coupled), stop immediately.

-

-

Work-up: Cool to RT, dilute with water, extract with DCM. Dry over

. -

Purification: Column chromatography (Silica gel).

-

Yield Expectation: 65–75% of the C5-isomer.

-

Protocol B: Polymerization (P3HT Analog)

Synthesis of Poly(3-acetylthiophene) via Grignard Metathesis (GRIM).

Note: Direct polymerization of ADBT is difficult due to the carbonyl. Often, the ketone is protected (as a ketal) or reduced prior to polymerization. However, for direct polymerization:

-

Activation: Treat ADBT with 1 equiv of

at 0 °C. -

Regio-check: The Grignard exchange usually occurs at C5 (less hindered).

-

Polymerization: Add

(catalyst). -

Result: Regioregular Head-to-Tail polymer.[2]

Part 5: Workflow Decision Matrix

Figure 2: Strategic decision tree for materials vs. medicinal chemistry applications.

References

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. Source: PubMed Central / ResearchGate Context: Establishes the protocol for C5-selective coupling in 3-substituted-2,5-dibromothiophenes. URL:[Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. Source: RSC Advances Context: details the mechanism of GRIM and Rieke Zinc polymerization for dibromothiophenes. URL:[Link]

-

Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Source: Indian Journal of Pharmaceutical Education and Research Context: Provides the specific methodology for Claisen-Schmidt condensation on the acetyl group of halothiophenes. URL:[Link]

-

Preparation of regioregular poly(3-hexylthiophene) and its precursor monomer. Source: Newcastle University Research Repository Context: Kinetic studies on the bromination and reactivity of 3-substituted thiophenes.[2] URL:[Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Acetyl-2,5-dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2,5-dibromothiophene is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. The thiophene ring is a key structural motif in numerous pharmaceuticals and organic electronic materials. The presence of bromine atoms at the 2 and 5 positions, along with an acetyl group at the 3 position, provides multiple reactive sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is crucial for its synthesis, purification, handling, and application in further research and development. This guide provides a detailed overview of the physical properties of 3-Acetyl-2,5-dibromothiophene, including methodologies for their experimental determination.

Physical Properties of 3-Acetyl-2,5-dibromothiophene

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| 2,5-Dibromothiophene | -6[1] | 211[1] | |

| 3-Acetyl-2,5-dichlorothiophene | 38 | 122 @ 6 mmHg | |

| 3-Acetyl-2,5-dimethylthiophene | Not available | 223-225 @ 760 mmHg[2][3] |

Estimation of Physical Properties for 3-Acetyl-2,5-dibromothiophene:

-

Melting Point: Based on the data for 3-Acetyl-2,5-dichlorothiophene (mp 38 °C), it is anticipated that 3-Acetyl-2,5-dibromothiophene will be a solid at room temperature. Generally, substituting chlorine with bromine, which is larger and more polarizable, leads to stronger intermolecular van der Waals forces. This would typically result in a higher melting point. Therefore, the melting point of 3-Acetyl-2,5-dibromothiophene is estimated to be in the range of 45-60 °C .

-

Boiling Point: The boiling point is also expected to be higher than that of its dichloro analog due to the increased molecular weight and stronger intermolecular forces associated with the bromine atoms. The boiling point of 2,5-dibromothiophene is 211 °C at atmospheric pressure[1]. The addition of an acetyl group will further increase the boiling point due to an increase in molecular weight and the introduction of a polar carbonyl group, which enhances dipole-dipole interactions. For comparison, 3-acetyl-2,5-dimethylthiophene has a boiling point of 223-225 °C[2][3]. Considering these factors, the boiling point of 3-Acetyl-2,5-dibromothiophene at atmospheric pressure is estimated to be in the range of 230-250 °C . It is important to note that, like many organic compounds, it may be preferable to distill this compound under reduced pressure to prevent decomposition at high temperatures.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Protocol for Melting Point Determination using a Digital Melting Point Apparatus

This protocol describes a standard method for determining the melting point of a crystalline solid like 3-Acetyl-2,5-dibromothiophene.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 3-Acetyl-2,5-dibromothiophene is crystalline and dry. If necessary, recrystallize the compound from a suitable solvent to obtain pure crystals.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Capillary Tube Packing:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to the bottom. The packed sample should be approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the digital melting point apparatus.

-

Set the starting temperature to about 10-15 °C below the expected melting point.

-

Set the heating rate (ramp rate) to 1-2 °C per minute. A slow heating rate is critical for an accurate determination of the melting range.

-

-

Measurement:

-

Start the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the clear point).

-

The melting point is reported as a range from the onset temperature to the clear point. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.

-

Causality Behind Experimental Choices:

-

Fine Powder: Using a fine powder ensures efficient and uniform heat transfer throughout the sample.

-

Slow Heating Rate: A slow ramp rate allows the temperature of the sample and the thermometer to remain in equilibrium, leading to a more accurate measurement of the true melting range. A fast heating rate can lead to a reading that is higher than the actual melting point.

Self-Validating System:

-

To ensure the accuracy of the melting point apparatus, it should be calibrated regularly using certified melting point standards with known melting points that bracket the expected melting point of the sample.

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Microscale Boiling Point Determination.

References

-

PubChem. (n.d.). 3-Acetyl-2,5-dimethylthiophene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,5-dibromothiophene. Retrieved from [Link]

Sources

Advanced Technical Guide: 3-Acetyl-2,5-dibromothiophene in Materials Science

Executive Summary

3-Acetyl-2,5-dibromothiophene (CAS: 80775-39-9) represents a critical class of functionalized thiophene monomers used in the synthesis of advanced conjugated materials. Unlike standard alkyl-thiophenes (e.g., those used for P3HT), the presence of the acetyl group at the 3-position introduces strong electron-withdrawing (EWG) character. This modification fundamentally alters the electronic landscape of derived polymers, deepening the Highest Occupied Molecular Orbital (HOMO) levels to enhance air stability and enabling n-type or ambipolar charge transport behaviors.

This guide details the synthesis, polymerization logic, and material applications of this monomer, specifically addressing the incompatibility of standard Grignard Metathesis (GRIM) routes and proposing robust alternatives.

Part 1: Molecular Architecture & Electronic Logic

Structural Analysis

The molecule consists of a thiophene core functionalized with:

-

Positions 2 & 5 (Bromine): These are the "polymerization handles." The carbon-bromine bonds are activated for Palladium-catalyzed cross-coupling reactions (Stille, Suzuki, Sonogashira).

-

Position 3 (Acetyl): This is the "functional engine." As a carbonyl-containing group, it exerts a mesomeric withdrawing effect (-M), pulling electron density away from the thiophene ring.

Electronic Impact on Materials

When polymerized into Poly(3-acetylthiophene) or copolymers, the acetyl group effects the following changes compared to standard Poly(3-hexylthiophene) (P3HT):

| Feature | P3HT (Alkyl Donor) | Poly(3-acetylthiophene) (Acyl Acceptor) |

| Electronic Nature | Electron-Rich (p-type) | Electron-Deficient (n-type/Ambipolar) |

| HOMO Level | ~ -4.9 eV (High, oxidation prone) | ~ -5.5 eV to -5.8 eV (Deep, air stable) |

| Bandgap | ~1.9 eV | Lowered (due to quinoid character enhancement) |

| Solubility | High (Lipophilic) | Moderate (Polar aprotic solvents required) |

Part 2: Synthesis Protocols

Monomer Synthesis: Bromination of 3-Acetylthiophene

Note: Direct bromination of electron-deficient thiophenes is slower than alkylthiophenes. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine to control regioselectivity and prevent side reactions at the acetyl alpha-carbon.

Reagents: 3-Acetylthiophene (CAS 1468-83-3), NBS, DMF (Dimethylformamide).

Protocol:

-

Dissolution: Dissolve 3-acetylthiophene (1 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Cool to 0°C. Add NBS (2.2 eq) portion-wise over 30 minutes. The slight excess ensures complete dibromination.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1) for the disappearance of the monobrominated intermediate.

-

Workup: Pour into ice water. The product, 3-acetyl-2,5-dibromothiophene , typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/water to achieve >98% purity (critical for polymerization).

Polymerization Strategy: The "Anti-GRIM" Rule

Critical Warning: Do NOT attempt Grignard Metathesis (GRIM) polymerization on this monomer. The Grignard reagent (R-MgBr) will attack the ketone (acetyl group), destroying the monomer and terminating the chain.

Correct Method: Stille Polycondensation To polymerize 3-acetyl-2,5-dibromothiophene, one must use organotin comonomers (Stille) or boronic esters (Suzuki) which are tolerant of ketones.

Stille Protocol (Example for Alternating Copolymer):

-

Monomer A: 3-Acetyl-2,5-dibromothiophene (1.0 eq).

-

Monomer B: 2,5-Bis(trimethylstannyl)thiophene (1.0 eq).

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%).

-

Solvent: Anhydrous Toluene or Chlorobenzene.

-

Cycle: Heat to 100-110°C under Argon for 24-48 hours.

-

Purification: Precipitate in methanol, Soxhlet extract with methanol (to remove catalyst residues) then chloroform (to collect polymer).

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Polymerization Logic

This diagram illustrates the pathway from the commercial precursor to the final functionalized polymer, highlighting the critical decision node where GRIM is rejected in favor of Stille coupling.

Caption: Synthetic workflow for 3-Acetyl-2,5-dibromothiophene showing the critical divergence in polymerization strategy to preserve the acetyl functionality.

Part 4: Applications in Materials Science[1][2]

Air-Stable Organic Field-Effect Transistors (OFETs)

The deep HOMO level resulting from the acetyl group prevents ambient oxygen from "doping" (oxidizing) the polymer.

-

Mechanism: The acetyl group withdraws electron density, stabilizing the valence band.

-

Result: Devices fabricated with these polymers exhibit high ON/OFF ratios (>10⁵) even when operated in air, unlike P3HT which degrades rapidly.

Post-Polymerization Functionalization (Sensing)

The acetyl group remains intact after Stille polymerization, serving as a "chemical anchor."

-

Reaction: Condensation with hydrazine derivatives (

). -

Application: Converting the acetyl group into a hydrazone allows the attachment of specific receptor ligands (e.g., for detecting heavy metals or glucose) without altering the conductive backbone.

Organic Photovoltaics (OPV)

-

Bandgap Engineering: Copolymerizing 3-acetyl-2,5-dibromothiophene with electron-rich units (like fluorene or carbazole) creates "Push-Pull" polymers.

-

Benefit: This lowers the optical bandgap, allowing the material to absorb more photons from the solar spectrum (red-shift), improving the Short Circuit Current (

) in solar cells.

References

-

PubChem. 3-Acetyl-2,5-dibromothiophene (Compound). National Library of Medicine. [Link]

-

ResearchGate. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

MDPI. Electronic and Optical Properties of Polythiophene Molecules and Derivatives. [Link][1][2][3][4][5][6][7][8]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Electronic and Optical Properties of Polythiophene Molecules and Derivatives | MDPI [mdpi.com]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Strategic Utilization of 3-Acetyl-2,5-dibromothiophene in Advanced Organic Synthesis

Executive Summary: The Linchpin Scaffold

In the architecture of functional organic molecules, 3-acetyl-2,5-dibromothiophene represents a "linchpin" scaffold. Its value lies in its orthogonal reactivity : it possesses three distinct reactive sites—two electrophilic carbon-bromine bonds (C2 and C5) and one electrophilic carbonyl center (C3-acetyl)—that can be activated sequentially.

For researchers in drug discovery (specifically kinase inhibitors) and materials science (organic photovoltaics), this molecule offers a predictable pathway to synthesize non-symmetric terthiophenes and fused thienopyridine systems. This guide provides an evidence-based roadmap for the synthesis, regioselective functionalization, and application of this critical building block.

Structural Analysis & Reactivity Profile

To utilize this building block effectively, one must understand the electronic and steric forces governing its reactivity.

The Regioselectivity Paradox

While both C2 and C5 positions bear bromine atoms, they are not chemically equivalent.

-

C5 Position (Remote): This position is sterically accessible and electronically activated for oxidative addition by Palladium(0).

-

C2 Position (Proximal): This position is sterically hindered by the adjacent acetyl group (ortho-effect).

-

Acetyl Group: Acts as an electron-withdrawing group (EWG), deactivating the ring slightly compared to alkyl-thiophenes, but providing a handle for condensation reactions (e.g., Friedländer synthesis).

Technical Insight: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), the C5 position reacts first . This allows for the controlled synthesis of A-B-C type unsymmetrical oligomers.

Visualization: Reactivity Logic

The following diagram maps the sequential functionalization logic.

Figure 1: Chemoselective reactivity map of 3-acetyl-2,5-dibromothiophene. The C5 position allows for initial extension, while the Acetyl/C2 pairing enables ring fusion.

Preparation Protocol: Bromination of 3-Acetylthiophene

Direct bromination of 3-acetylthiophene requires precise control to prevent poly-bromination or side-chain bromination (alpha to the carbonyl). The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine for stoichiometric control.

Validated Protocol

Reagents: 3-Acetylthiophene (1.0 eq), NBS (2.2 eq), DMF (solvent).

-

Setup: Charge a round-bottom flask with 3-acetylthiophene dissolved in DMF (0.5 M concentration).

-

Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes. Note: Rapid addition causes exotherms that promote side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours in the dark (to inhibit radical side-chain bromination).

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.

-

Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).

Critical Control Point: Monitor by TLC. Monobrominated intermediates (2-bromo or 5-bromo) appear first. The reaction must proceed until these disappear.

Workflow 1: Regioselective Suzuki-Miyaura Coupling[1]

This workflow describes how to install an aryl group selectively at C5, leaving the C2-bromide intact for future steps.

Mechanistic Grounding

Research on 2,5-dibromo-3-substituted thiophenes confirms that steric hindrance at the C2 position (adjacent to the substituent) retards the rate of oxidative addition [1][4]. By controlling stoichiometry and temperature, high regioselectivity (>90%) for the C5 position is achievable.

Step-by-Step Protocol

Target: 5-Aryl-3-acetyl-2-bromothiophene.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Standard Pd(0) source; bulky ligands enhance selectivity. |

| Base | K₂CO₃ or Na₂CO₃ (2.0 eq) | Mild base prevents hydrolysis of the acetyl group. |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic systems often suppress homocoupling. |

| Stoichiometry | Boronic Acid (1.05 eq) | Slight excess only. Large excess promotes bis-coupling. |

| Temperature | 60-70°C | Crucial: Do not reflux (>90°C) initially. Lower heat favors the kinetically faster C5 reaction. |

Procedure:

-

Degas solvents (Dioxane/H₂O 4:1) with Argon for 20 mins.

-

Add 3-acetyl-2,5-dibromothiophene (1 eq) and Aryl-boronic acid (1.05 eq).

-

Add base and catalyst under Argon flow.

-

Heat to 60°C and monitor by HPLC/TLC every 2 hours.

-

Stop Point: Quench immediately upon consumption of starting material to prevent C2 attack.

Workflow 2: Synthesis of Fused Thienopyridines

The combination of the C2-bromide and the C3-acetyl group provides a perfect scaffold for synthesizing thieno[2,3-b]pyridines, a scaffold prominent in kinase inhibitors (e.g., PI3K inhibitors) [2][3].

The Friedländer-Type Cyclization

This transformation typically involves condensation with an amino-aldehyde or amino-ketone, or a multicomponent reaction.

Figure 2: Synthetic pathway for converting the dibromo-acetyl scaffold into a fused thienopyridine system.

Protocol Highlight (One-Pot Variation): Recent literature suggests a cascade approach where the C2-Br is displaced by an amine, which then condenses with the acetyl group in situ.

-

Reagents: Primary amine (R-NH₂), Cs₂CO₃, Pd catalyst (e.g., Xantphos/Pd₂(dba)₃).

-

Mechanism:[1][2][3][4][5] Amination at C2 followed by dehydration condensation with the C3-acetyl group.

Applications in Material Science (OPV)

In Organic Photovoltaics (OPV), this molecule serves as a precursor for Acceptor-Donor-Acceptor (A-D-A) oligomers.

-

Role: The thiophene core acts as a spacer.

-

Modification: The acetyl group can be converted to a dicyanovinyl group (via Knoevenagel condensation with malononitrile), creating a strong electron-withdrawing unit essential for Low Bandgap Polymers.

-

Data Point: Thiophene-based polymers utilizing 2,5-dibromo precursors often exhibit hole mobilities in the range of 10⁻³ to 10⁻¹ cm²/Vs, depending on the side-chain engineering [5].

References

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling. Molecules, 2015. (Demonstrates C5 selectivity in 3-substituted dibromothiophenes).

-

Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 2005.[5] (Comprehensive review on cyclization strategies using 3-acylthiophenes).

-

Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 2017.[2][3] (Analogous chemistry for acetyl-thiophene functionalization).

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity and DFT studies. Chemistry Central Journal, 2018. (Theoretical backing for regioselectivity).

-

The Synthesis and Applications of 2,5-Dibromothiophene. GuideChem, 2023. (General overview of material science applications).

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Suzuki Coupling of 3-Acetyl-2,5-dibromothiophene

This Application Note provides a rigorous technical guide for the Suzuki-Miyaura cross-coupling of 3-Acetyl-2,5-dibromothiophene . It addresses the specific challenges posed by the electron-withdrawing and sterically demanding acetyl group, offering optimized protocols for regioselective mono-arylation and sequential bis-arylation.

Executive Summary & Mechanistic Insight

3-Acetyl-2,5-dibromothiophene is a high-value scaffold for conducting polymers (polythiophenes) and pharmaceutical intermediates (antithrombotics, antimicrobials). Its utility lies in the ability to differentially functionalize the C2 and C5 positions.

The Regioselectivity Paradox

The substrate presents a competition between electronic activation and steric hindrance:

-

Electronic Effect (C2 Activation): The C3-acetyl group is a strong electron-withdrawing group (EWG). In nucleophilic aromatic substitutions (

), this would activate the ortho position (C2). However, in Pd-catalyzed couplings, oxidative addition is the rate-determining step. -

Steric Effect (C5 Dominance): The acetyl group at C3 imposes significant steric bulk on the adjacent C2 position. The C5 position, being distal, is sterically accessible.

Field-Proven Consensus: Experimental data on analogous 3-substituted-2,5-dibromothiophenes (e.g., 3-hexyl, 3-methyl, 3-formyl) confirms that sterics dominate . The C5 position is the site of the first oxidative addition and subsequent coupling. The C2 position reacts only under forcing conditions or after the C5 site is occupied.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways and the thermodynamic preference for C5 coupling.

Caption: Mechanistic bifurcation showing the kinetic preference for C5 coupling due to steric clearance, enabling sequential functionalization.

Experimental Protocols

Protocol A: Regioselective Mono-Arylation (C5-Targeting)

Objective: Isolate the 5-aryl-3-acetyl-2-bromothiophene intermediate with >95% regioselectivity.

Reagents:

-

Substrate: 3-Acetyl-2,5-dibromothiophene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.05 – 1.10 equiv)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane (Preferred) or Toluene/Ethanol

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the solvent (1,4-Dioxane, 10 mL/mmol) and 2M Na

CO -

Charge: Add 3-Acetyl-2,5-dibromothiophene, the arylboronic acid, and Pd(PPh

) -

Reaction: Seal the vessel and heat to 80-90°C .

-

Note: Do not exceed 100°C to prevent premature activation of the C2 site.

-

-

Monitoring: Monitor via TLC or HPLC every 2 hours. The starting material should disappear, yielding a single major spot (C5-product).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc). The mono-coupled product is usually less polar than the bis-coupled byproduct.

Protocol B: Sequential One-Pot Bis-Arylation

Objective: Synthesize asymmetric 2,5-diaryl-3-acetylthiophenes without isolating the intermediate.

Workflow Logic:

-

Cycle 1 (C5): React limiting boronic acid Ar

-B(OH) -

Cycle 2 (C2): Add excess boronic acid Ar

-B(OH)

Step-by-Step Methodology:

-

Follow steps 1-3 of Protocol A using Ar

-B(OH) -

Once Ar

is consumed (approx. 4-6 h), cool the mixture slightly (to ~60°C). -

Add Ar

-B(OH)-

Optional: If the catalyst is deactivated (turnover number exceeded), add fresh Pd catalyst (1-2 mol%).

-

-

Increase temperature to 100-110°C (reflux) and stir for 12-24 hours.

-

Workup as described in Protocol A.

Optimization & Troubleshooting Guide

The following table summarizes critical parameters derived from literature on 2,5-dibromo-3-substituted thiophenes.

| Parameter | Recommendation | Rationale |

| Solvent System | 1,4-Dioxane/H | Dioxane offers higher solubility for the acetyl-thiophene and allows higher reflux temperatures than THF. |

| Base Choice | K | K |

| Catalyst | Pd(PPh | Standard robust catalyst. Use Pd(dppf)Cl |

| Dehalogenation | Minimize Water | If the C2-Br is reduced to C2-H instead of coupled, reduce water content or switch to anhydrous conditions with Cs |

| Ligand | S-Phos | For extremely hindered C2 couplings, electron-rich bulky phosphines (S-Phos) facilitate oxidative addition. |

Troubleshooting "Stalled" Reactions at C2

If the C5 coupling proceeds well but the C2 position fails to react:

-

Switch Solvent: Move to Toluene/Water (higher boiling point).

-

Switch Base: Use Ba(OH)

or Cs -

Microwave Irradiation: Heating to 120-140°C in a microwave reactor often overcomes the activation energy barrier imposed by the C3-acetyl group.

References

-

Regioselectivity in 3-Hexyl-2,5-dibromothiophene

- Title: Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.

- Source: MDPI / Molecules.

-

URL:[Link]

- Relevance: Establishes the foundational rule that C5 (distal) coupling is preferred over C2 (proximal) in 3-substituted-2,5-dibromothiophenes.

-

Palladium-Catalyzed Coupling of 3-Methyl-2,5-dibromothiophene

- Title: Palladium(0)

- Source: Chemistry Central Journal (Springer).

-

URL:[Link]

- Relevance: Confirms that even with a smaller methyl group, the electronic/steric balance favors C5 coupling, validating the protocol for the larger acetyl group.

-

Site-Selective Coupling in Heteroaryl Polyhalides

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.

- Source: Chemical Science (RSC).

-

URL:[Link]

- Relevance: Provides the mechanistic "General Rules" for oxidative addition preferences (Sterics vs.

-

One-Pot Double Coupling Strategies

Sources

Stille coupling protocols for 3-Acetyl-2,5-dibromothiophene

This guide details the Stille coupling protocols for 3-Acetyl-2,5-dibromothiophene , a critical building block for functionalized conjugated polymers and pharmaceutical intermediates.

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Paradox: Sterics vs. Electronics

The 3-acetyl-2,5-dibromothiophene scaffold presents a unique regioselectivity challenge defined by two competing forces:

-

Electronic Activation (The "Head" - C2): The acetyl group at C3 is a strong electron-withdrawing group (EWG). Inductively, it makes the adjacent C2-Br bond more electron-deficient, theoretically accelerating oxidative addition of Pd(0) at this position.

-

Steric Hindrance (The "Tail" - C5): The acetyl group exerts significant steric bulk over the C2 position. The C5 position, being "meta-like" and distal, is sterically accessible.

The Verdict: In Stille couplings using standard bulky phosphine catalysts (e.g.,

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for mono-coupling (C5-selective) versus bis-coupling (polymerization).

Caption: Divergent reaction pathways controlled by temperature and stoichiometry. C5 coupling is kinetically favored due to lower steric hindrance.

Part 2: Experimental Protocols

Protocol A: Regioselective Mono-Coupling (C5-Targeted)

Objective: Isolate the 5-aryl/alkyl derivative while retaining the C2-Br for future functionalization.

Reagents:

-

Substrate: 3-Acetyl-2,5-dibromothiophene (1.0 equiv)

-

Organostannane:

(1.05 equiv) -

Catalyst:

(2-5 mol%) - Selected for its bulk, which enhances selectivity for the unhindered C5 position. -

Solvent: Toluene (Anhydrous)

-

Additives: None (Avoid CuI as it can accelerate C2 coupling).

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle argon/vacuum 3 times.

-

Charging: Add 3-Acetyl-2,5-dibromothiophene (1.0 eq) and

(0.02 eq) under a positive stream of argon. -

Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir for 5 mins at Room Temperature (RT) to dissolve.

-

Reagent Addition: Add the organostannane (1.05 eq) via syringe.

-

Reaction: Heat the mixture to 70–80°C . Critical: Do not exceed 90°C to prevent C2 activation. Monitor by TLC every hour. The reaction is typically complete in 4–6 hours.

-

Quench: Cool to RT. Dilute with diethyl ether.

Protocol B: Bis-Coupling & Polymerization (Poly-3-acetylthiophene derivatives)

Objective: Drive reaction to completion at both C2 and C5 sites to form a conjugated polymer or bis-adduct.

Reagents:

-

Substrate: 3-Acetyl-2,5-dibromothiophene (1.0 equiv)

-

Bis-Stannane:

(1.0 equiv for polymer) OR Mono-stannane (2.5 equiv for small molecule). -

Catalyst:

(2 mol%) +-

Why: The tri(o-tolyl)phosphine ligand is electron-rich and less bulky than

, facilitating the difficult oxidative addition at the sterically hindered C2 position [1].

-

-

Solvent: Chlorobenzene or o-Dichlorobenzene (High boiling point required).

-

Additive: CuI (10 mol%) - Optional but recommended to accelerate the Stille cycle via the "Copper Effect" (transmetallation boost).

Step-by-Step Methodology:

-

Setup: Use a Schlenk tube or microwave vial. Strict oxygen exclusion is vital for polymerization to achieve high molecular weight.

-

Charging: Add substrate, stannane,

, and -

Solvation: Add Chlorobenzene (degassed, 0.2 M).

-

Reaction:

-

Thermal: Heat to 110–120°C for 24–48 hours.

-

Microwave: 140°C for 30–60 mins.

-

-

End-Capping (For Polymers): Add 2-tributylstannylthiophene (to cap Br ends), heat 1h. Then add 2-bromothiophene (to cap Sn ends), heat 1h. This ensures stability of the polymer chain ends.

Part 3: Purification & Tin Removal (The "KF/Silica" Method)

Tin byproducts (

Protocol:

-

Preparation: Prepare a mixture of Potassium Fluoride (KF) and Silica Gel (ratio 1:2 w/w) in water, then evaporate water to create a free-flowing "KF-Silica" powder.

-

Treatment: Dilute the crude reaction mixture with THF. Add the KF-Silica powder (approx. 50g per 1g of stannane used).

-

Stirring: Stir vigorously at RT for 2 hours. The fluoride reacts with organotin species to form insoluble polymeric tin fluorides.

-

Filtration: Filter through a pad of Celite. Rinse with Ethyl Acetate.[1][2]

-

Result: The filtrate contains the tin-free product, ready for standard column chromatography.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion at C2 | Steric hindrance from acetyl group. | Switch ligand to |

| Loss of Regioselectivity (Mono) | Temperature too high; Catalyst too active. | Lower Temp to 60°C. Use strictly |

| Pd Black Precipitation | Catalyst decomposition ("Pd death"). | Add excess ligand (extra 10% |

| Product Contaminated with Tin | Inefficient workup. | Use the KF/Silica method described above.[3] Do not rely solely on extraction. |

References

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications. Journal of the American Chemical Society, 113(25), 9585-9595. Link

-

Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. Link

-

Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers.[4][5][6][7] Journal of the American Chemical Society, 117(50), 12426–12435. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Workup [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Heck Reaction Conditions for 3-Acetyl-2,5-dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to performing the Heck reaction on 3-Acetyl-2,5-dibromothiophene, a versatile building block in organic synthesis. This document outlines the underlying scientific principles, detailed experimental protocols, and critical considerations for achieving successful and regioselective vinylation.

Introduction: The Strategic Importance of the Heck Reaction on Substituted Thiophenes

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] For drug development professionals, the ability to functionalize heterocyclic scaffolds like thiophene is of paramount importance. Vinyl-substituted thiophenes, in particular, serve as key intermediates in the synthesis of various biologically active compounds.

3-Acetyl-2,5-dibromothiophene presents a unique substrate for the Heck reaction. The presence of two bromine atoms at the 2- and 5-positions raises a critical question of regioselectivity. Understanding and controlling which C-Br bond undergoes oxidative addition to the palladium catalyst is essential for predictable and efficient synthesis.

Understanding the Reaction: Mechanism and Regioselectivity

The catalytic cycle of the Heck reaction is a well-established process involving several key steps.[4][5]

The Heck Catalytic Cycle

Sources

Palladium-catalyzed cross-coupling of 3-Acetyl-2,5-dibromothiophene

An Application Guide to the Strategic Functionalization of 3-Acetyl-2,5-dibromothiophene via Palladium-Catalyzed Cross-Coupling

Authored by a Senior Application Scientist

Abstract

Substituted thiophenes are foundational components in a multitude of high-value applications, including pharmaceuticals, agrochemicals, and organic electronics.[1][2] The 3-acetyl-2,5-dibromothiophene scaffold is a particularly versatile building block, offering two distinct, reactive C-Br bonds for sequential and selective functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on this substrate, focusing on the Suzuki-Miyaura and Stille couplings. We will dissect the underlying mechanisms, provide field-tested, step-by-step protocols, and offer expert insights into achieving high-yield, regioselective synthesis of valuable 2-bromo-3-acetyl-5-aryl/alkenylthiophenes and related derivatives. This document is intended for researchers and process chemists aiming to leverage this powerful synthetic tool in drug discovery and materials science.

Introduction: The Value of Functionalized Thiophenes

The thiophene ring is a privileged heterocycle in modern chemistry. Its unique electronic properties, arising from the sulfur heteroatom and aromatic π-system, make it a key component in conjugated polymers for organic field-effect transistors (OFETs) and photovoltaics (OPVs).[2] In medicinal chemistry, the thiophene nucleus serves as a bioisostere for the phenyl ring and is present in numerous approved drugs.[3]

3-Acetyl-2,5-dibromothiophene presents a unique synthetic challenge and opportunity. The two bromine atoms at the C2 and C5 positions exhibit differential reactivity, which can be exploited for regioselective cross-coupling. The electron-withdrawing acetyl group at the C3 position deactivates the adjacent C2-Br bond while activating the C5-Br bond, making the C5 position the preferred site for initial coupling reactions.[3] This intrinsic selectivity allows for the stepwise introduction of different functionalities, creating complex, non-symmetrical thiophene derivatives.

The Engine of C-C Bond Formation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[4][5] These reactions universally proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, C-Br) of the thiophene substrate. This step oxidizes the palladium from the 0 to the +2 state, forming an organopalladium(II) complex.[7]

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) is transferred to the palladium(II) complex, displacing the halide.[7]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and the desired product. This step reduces the palladium back to its active Pd(0) state, allowing the catalytic cycle to begin anew.[7]

The choice of ligands, typically phosphines, is critical as they modulate the catalyst's electronic and steric properties, directly influencing its stability, activity, and selectivity.[8][9] Bulky, electron-rich phosphine ligands can promote the formation of the highly reactive monoligated L1Pd(0) active species, which facilitates oxidative addition even with less reactive halides.[9]

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol I: Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[10][11] The reaction requires a base to activate the boronic acid, facilitating the transmetalation step.[11]

Expert Insights: Component Selection

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of substrates. For more challenging couplings, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer superior performance.[11][12]

-

Base: The choice of base is critical. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[13] Carbonates are often sufficient, but K₃PO₄ can be more effective for less reactive boronic acids. The base is believed to form a boronate salt, which enhances the nucleophilicity of the organic group for transmetalation.[3]

-

Solvent: A mixture of an organic solvent and water is typical.[10] Common systems include 1,4-dioxane/H₂O or Toluene/Ethanol/H₂O.[10][14][15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Step-by-Step Protocol: Synthesis of 1-(2-bromo-5-(p-tolyl)thiophen-3-yl)ethan-1-one

-

Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-acetyl-2,5-dibromothiophene (1.0 eq, 298 mg, 1.0 mmol), p-tolylboronic acid (1.2 eq, 163 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol).

-

Catalyst Addition: Under a positive flow of argon or nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%, 35 mg, 0.03 mmol).

-

Causality Note: Handling the catalyst under an inert atmosphere minimizes exposure to oxygen, which can oxidize and deactivate the active Pd(0) species.

-

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen from the reaction mixture. Alternatively, bubble argon through the mixture for 20-30 minutes.

-

Causality Note: Rigorous degassing is one of the most critical steps for ensuring high, reproducible yields by preserving the catalyst's lifetime.

-

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting dibromothiophene is consumed.

-

Work-up: Cool the reaction to room temperature. Add 20 mL of deionized water and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Suzuki Coupling with Various Arylboronic Acids

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | ~85 |

| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | ~90 |

| 3 | 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 20 | ~78 |

| 4 | 2-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | Toluene/EtOH/H₂O | 85 | 12 | ~82 |

Yields are illustrative and based on typical outcomes reported in the literature for similar substrates.[3][16]

Protocol II: Stille Coupling for Versatile C-C Bonds

The Stille coupling utilizes organostannane (organotin) reagents and offers a powerful alternative to the Suzuki reaction.[17] A key advantage is that it does not require a base, making it suitable for substrates with base-sensitive functional groups.[17] However, a significant drawback is the toxicity of organotin compounds and byproducts, which necessitates careful handling and purification.[17]

Expert Insights: Component Selection

-

Organostannane Reagent: Tributyltin (R-SnBu₃) derivatives are most common. They are often stable enough to be purified by chromatography. The reaction is tolerant of a wide array of functional groups on the coupling partner.[18]

-

Catalyst: Pd(PPh₃)₄ is a workhorse catalyst for Stille couplings.[19] For less reactive partners, PdCl₂(PPh₃)₂ can be effective.

-

Additives: While not always necessary, a copper(I) co-catalyst, such as CuI, can sometimes accelerate the transmetalation step, particularly with vinylstannane partners.[19]

-

Solvent: Anhydrous, non-protic polar solvents like DMF, NMP, or THF are typically used.[15][19]

Caption: A comparison of key features between the Stille and Suzuki coupling reactions.

Detailed Step-by-Step Protocol: Synthesis of 1-(2-bromo-5-(vinyl)thiophen-3-yl)ethan-1-one

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 3-acetyl-2,5-dibromothiophene (1.0 eq, 298 mg, 1.0 mmol) in anhydrous DMF (10 mL).

-

Reagent Addition: Add tributyl(vinyl)stannane (1.1 eq, 349 mg, 1.1 mmol) via syringe.

-

Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%, 35 mg, 0.03 mmol) to the flask under a positive flow of argon.

-

Degassing: Degas the reaction mixture thoroughly using the freeze-pump-thaw method (3 cycles).

-

Reaction: Heat the mixture in a preheated oil bath at 80-100 °C for 6-12 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature. Quench by adding an aqueous solution of potassium fluoride (KF) (50 mL) and stir vigorously for 1 hour.

-

Causality Note: The KF solution precipitates the toxic tributyltin halides as insoluble, filterable solids, which is a crucial step for purification.

-

-

Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the desired product.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing (O₂ present).3. Poor quality reagents or solvents.4. (Suzuki) Ineffective base. | 1. Use a fresh bottle of catalyst or a glovebox.2. Improve degassing procedure (more cycles or longer bubbling).3. Use freshly distilled/anhydrous solvents.4. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). |

| Formation of Homocoupled Byproducts (R-R & R'-R') | 1. Reaction temperature too high.2. Presence of oxygen.3. (Suzuki) Boronic acid degradation. | 1. Lower the reaction temperature.2. Ensure a strictly inert atmosphere.3. Use a slight excess (1.1-1.2 eq) of the boronic acid, not more. |

| Debromination (Loss of remaining Br) | 1. Prolonged reaction time or high temperature.2. Certain ligand/base combinations. | 1. Monitor the reaction closely and stop once the starting material is consumed.2. Screen different ligands or use a milder base. |

| Difficult Purification (Stille) | Residual tin byproducts co-eluting with the product. | 1. Ensure the KF workup is performed thoroughly.2. Try a final wash of the organic solution with 10% NH₄OH.3. Use a different column chromatography eluent system. |

Conclusion

The palladium-catalyzed cross-coupling of 3-acetyl-2,5-dibromothiophene is a robust and highly selective method for synthesizing functionalized thiophenes. By carefully controlling reaction parameters and understanding the role of each component, researchers can reliably access 5-substituted-2-bromo-3-acetylthiophenes. These intermediates are primed for a second, distinct cross-coupling reaction at the C2 position, opening a gateway to a vast chemical space of complex, non-symmetrical thiophene derivatives for advanced applications in science and technology.

References

-

Cornet, S., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances. Available at: [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

-

Casado, A. M., & Espinet, P. (1998). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition. Available at: [Link]

-

Mao, J., et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

-

Saeed, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. Available at: [Link]

-